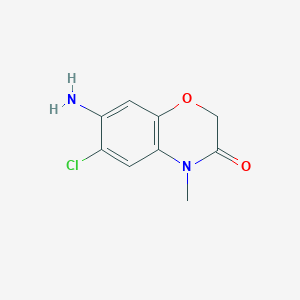
1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole, also known as DCPM, is a pyrazoline derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound possesses a unique chemical structure that makes it an attractive candidate for drug development.
作用機序
The mechanism of action of 1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole involves the inhibition of COX-2 enzyme activity, which leads to a reduction in the production of inflammatory mediators such as prostaglandins. 1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole also activates the p53 pathway, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. It has been reported to reduce inflammation and pain by inhibiting COX-2 enzyme activity. 1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole has also been shown to induce apoptosis in cancer cells by activating the p53 pathway.
実験室実験の利点と制限
The advantages of using 1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole in lab experiments include its unique chemical structure, which makes it an attractive candidate for drug development. The limitations of using 1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole in lab experiments include its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole. One potential direction is to investigate its efficacy in the treatment of other inflammatory diseases such as rheumatoid arthritis. Another potential direction is to study its potential as a chemotherapeutic agent for other types of cancer. Additionally, research could be conducted to improve the solubility of 1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole in water, which would make it easier to administer in vivo.
合成法
1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole can be synthesized through a multistep process involving the reaction of 2,4-dichlorobenzaldehyde with 4-methylphenylhydrazine to form 2,4-dichloro-1-(4-methylphenyl) hydrazine. This intermediate is then reacted with acetylacetone to form 1-acetyl-3-(4-methylphenyl)-5-(2,4-dichlorophenyl) pyrazoline. The final step involves the reduction of the pyrazoline ring to form 1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole.
科学的研究の応用
1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. 1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. In addition, 1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole has been shown to induce apoptosis in cancer cells by activating the p53 pathway.
特性
製品名 |
1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole |
|---|---|
分子式 |
C18H16Cl2N2O |
分子量 |
347.2 g/mol |
IUPAC名 |
1-[3-(2,4-dichlorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C18H16Cl2N2O/c1-11-3-5-13(6-4-11)17-10-18(22(21-17)12(2)23)15-8-7-14(19)9-16(15)20/h3-9,18H,10H2,1-2H3 |
InChIキー |
QICJHAUUUUEGAD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=C(C=C3)Cl)Cl)C(=O)C |
正規SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=C(C=C3)Cl)Cl)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-hydroxy-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304625.png)

![1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304634.png)


![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide](/img/structure/B304637.png)
![3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B304640.png)

![N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304643.png)



